Technical Whitepaper: 4-(Benzyloxy)-1,2-benzoxazol-3-amine
Technical Whitepaper: 4-(Benzyloxy)-1,2-benzoxazol-3-amine
This guide provides an in-depth technical analysis of 4-(Benzyloxy)-1,2-benzoxazol-3-amine , a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly in the development of anticonvulsants (Zonisamide analogs) and kinase inhibitors.
Chemical Properties, Synthesis, and Pharmacological Utility
Executive Summary
4-(Benzyloxy)-1,2-benzoxazol-3-amine (CAS: 927802-18-4) is a 1,2-benzisoxazole derivative distinguished by an exocyclic primary amine at the C3 position and a benzyloxy ether at the C4 position. Unlike the highly labile unsubstituted benzisoxazoles, the 3-amino variant exhibits enhanced ring stability due to amidine-like resonance. This compound serves as a critical "masked" intermediate; the benzyl group protects a C4-phenol, allowing for late-stage diversification of the scaffold—a strategy essential for optimizing lipophilicity (LogP) and metabolic stability in drug discovery campaigns.
Structural Identity & Physicochemical Profile
The compound consists of a benzene ring fused to an isoxazole ring.[1] The "4-benzyloxy" substituent places a bulky ether group ortho to the isoxazole oxygen, creating a sterically crowded environment that influences both chemical reactivity and binding affinity.
| Property | Data |
| IUPAC Name | 4-(Benzyloxy)-1,2-benzoxazol-3-amine |
| Common Name | 3-Amino-4-benzyloxy-1,2-benzisoxazole |
| CAS Number | 927802-18-4 |
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Molecular Weight | 240.26 g/mol |
| SMILES | NC1=NOC2=C1C(OCC3=CC=CC=3)=CC=C2 |
| Calc.[2] LogP | ~2.8 (Predicted) |
| TPSA | 51.2 Ų |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 3 Acceptors (N, O, O) |
Synthetic Pathways & Process Chemistry[3]
The synthesis of 3-amino-1,2-benzisoxazoles substituted at the 4-position requires a regioselective approach.[3] The most robust route avoids the unstable 3-chloro intermediates and instead utilizes the cyclization of o-hydroxybenzonitriles with hydroxylamine.
Core Synthesis: The Salicylonitrile Route
This protocol leverages the reactivity of 2-hydroxy-6-(benzyloxy)benzonitrile . The presence of the nitrile ortho to the free phenol is the driving force for the ring closure.
Step-by-Step Mechanism:
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Precursor Assembly: 2,6-Dihydroxybenzonitrile is selectively mono-alkylated with benzyl bromide (BnBr) using mild base (K₂CO₃) in acetone. Stoichiometry control is critical to prevent bis-alkylation.
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Amidoxime Formation: The nitrile reacts with hydroxylamine (NH₂OH[4]·HCl) in the presence of a base (NaOH or NaOEt). The hydroxylamine attacks the nitrile carbon to form an intermediate amidoxime.
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Cyclization: Under basic conditions, the phenolic oxygen attacks the amidoxime nitrogen (or the oxime oxygen attacks the phenol carbon, depending on tautomer), eliminating water/ammonia equivalents to close the isoxazole ring.
Diagram: Synthetic Workflow
Caption: Regioselective synthesis of the 4-benzyloxy derivative via the salicylonitrile-hydroxylamine cyclization pathway.
Chemical Reactivity & Stability[6]
Resistance to Kemp Elimination
The "Kemp elimination" is the base-catalyzed ring opening of benzisoxazoles to form salicylonitriles.
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Unsubstituted Benzisoxazoles: Highly susceptible. A base abstracts the C3-proton, triggering N-O bond cleavage.
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3-Amino Derivatives: The 4-(benzyloxy)-1,2-benzoxazol-3-amine is resistant to this classic elimination because:
-
No C3-Proton: The C3 position is fully substituted with an amine.
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Electronic Stabilization: The amino group donates electron density into the ring (amidine resonance), strengthening the N-O bond.
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Steric Shielding: The 4-benzyloxy group sterically hinders nucleophilic attack at the C3 carbon.
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Boulton-Katritzky Rearrangement
While stable to mild base, 3-amino-1,2-benzisoxazoles can undergo the Boulton-Katritzky rearrangement under forcing conditions or if acylated. If the exocyclic amine is converted to an amide (e.g., with acetic anhydride), the side-chain carbonyl oxygen can attack the ring nitrogen, leading to a rearrangement into a 1,2,4-oxadiazole .
Diagram: Stability & Rearrangement Logic
Caption: The 3-amino group confers stability against ring opening, but N-acylation can trigger rearrangement to oxadiazoles.
Experimental Protocols
Protocol A: Synthesis of 4-(Benzyloxy)-1,2-benzoxazol-3-amine
Objective: Preparation from 2,6-dihydroxybenzonitrile.
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Mono-Protection:
-
Dissolve 2,6-dihydroxybenzonitrile (10 mmol) in acetone (50 mL).
-
Add K₂CO₃ (11 mmol, 1.1 eq) and stir at RT for 15 min.
-
Add Benzyl bromide (10 mmol, 1.0 eq) dropwise.
-
Reflux for 4 hours.[5] Filter salts, evaporate solvent, and purify via silica column (Hexane/EtOAc) to isolate 2-hydroxy-6-(benzyloxy)benzonitrile.
-
-
Cyclization:
-
Dissolve the mono-protected nitrile (5 mmol) in Ethanol (20 mL).
-
Add Hydroxylamine hydrochloride (15 mmol, 3 eq).
-
Add NaOH (15 mmol, 3 eq) dissolved in minimal water.
-
Reflux the mixture for 12 hours. Monitor by TLC (disappearance of nitrile).
-
Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.
-
Protocol B: Deprotection (Benzyl Removal)
Objective: Unmasking the phenol to yield 3-amino-4-hydroxy-1,2-benzisoxazole.
-
Note: Standard hydrogenolysis (H₂/Pd-C) can sometimes reduce the N-O bond of the isoxazole ring (cleaving it to an amino-ketone).
-
Recommended Method: Acid-mediated cleavage.
-
Dissolve substrate in Trifluoroacetic acid (TFA) or HBr/Acetic Acid.
-
Stir at RT or mild heat (40°C) until benzyl group is removed.
-
Neutralize carefully with NaHCO₃ to avoid ring hydrolysis.
-
Medicinal Chemistry Applications
Zonisamide Bioisosteres
The parent scaffold, 1,2-benzisoxazole-3-methanesulfonamide (Zonisamide), is an antiepileptic targeting Na⁺ and Ca²⁺ channels. The 4-benzyloxy derivative serves as a probe to explore the 4-position SAR (Structure-Activity Relationship) .
-
Steric Tolerance: The 4-position tolerates bulk (benzyl), suggesting a hydrophobic pocket in the target protein.
-
Solubility Modulation: The benzyl group is lipophilic; removing it to expose the 4-OH dramatically increases water solubility and allows for phosphate prodrug strategies.
Kinase Inhibitor Design
In kinase inhibitors, the 3-amino-benzisoxazole motif functions as an adenine mimetic.
-
Hinge Binding: The exocyclic NH₂ acts as a hydrogen bond donor to the kinase hinge region.[6]
-
Gatekeeper Interaction: The 4-substituent (benzyloxy) is positioned to interact with the "gatekeeper" residue. A large group like benzyloxy suggests utility in kinases with smaller gatekeeper residues (e.g., Threonine), whereas it might clash in those with bulky gatekeepers (e.g., Methionine).
References
-
Synthesis of 3-Amino-1,2-benzisoxazoles
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Mechanism of Ring Closure
- Title: Reaction of 2-hydroxybenzonitriles with hydroxylamine: A general route to 3-aminobenzisoxazoles.
- Source:Organic Syntheses (General methodology reference).
-
URL:[Link] (Analogous protocol).
-
Kemp Elimination & Stability
- Title: Kemp Eliminase Activity of Ketosteroid Isomerase (Discussion of benzisoxazole ring opening).
- Source:PubMed Central (PMC).
-
URL:[Link]
-
Pharmacological Context (Zonisamide)
- Title: Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles.
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
Sources
- 1. Kemp Elimination in Cationic Micelles: Designed Enzyme-Like Rates Achieved through the Addition of Long-Chain Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 927802-18-4 | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
